
1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one is an organic compound that features both a hydroxyphenyl group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Products may include 2-hydroxybenzophenone or 2-hydroxybenzoic acid.
Reduction: Products may include 1-(2-hydroxyphenyl)-2-(pyridin-2-yl)ethanol.
Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.
科学研究应用
1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2-Hydroxyacetophenone: Lacks the pyridinyl group but shares the hydroxyphenyl structure.
2-Pyridinecarboxaldehyde: Lacks the hydroxyphenyl group but shares the pyridinyl structure.
1-(2-Hydroxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one is unique due to the combination of the hydroxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
属性
CAS 编号 |
63113-78-0 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12-7-2-1-6-11(12)13(16)9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
InChI 键 |
DMLNZMGINZGXDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



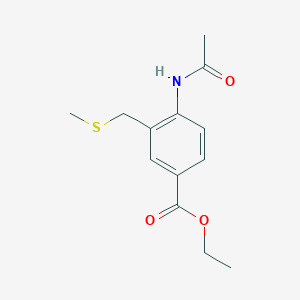
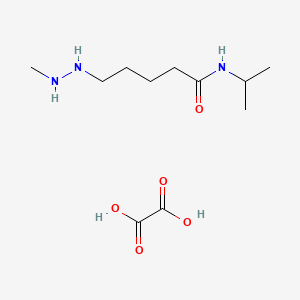
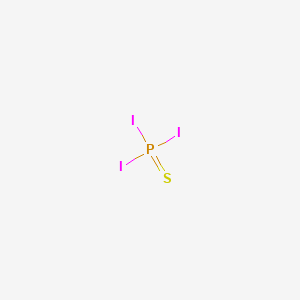
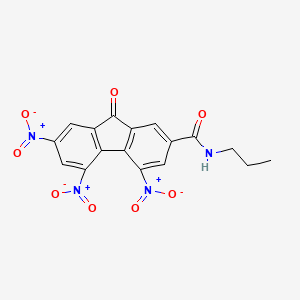
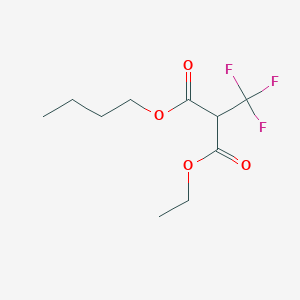
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

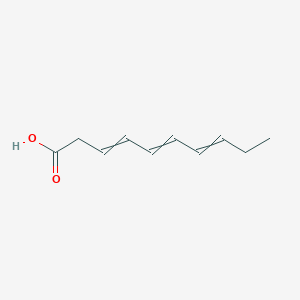
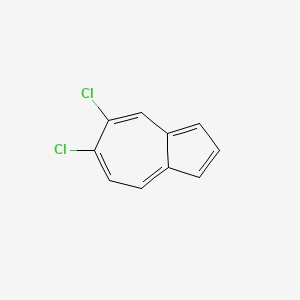

![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
